molecular formula C12H13N5OS B13316269 1-[(5-mercapto-4-pyridin-2-yl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one CAS No. 851879-25-9

1-[(5-mercapto-4-pyridin-2-yl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one

Cat. No.: B13316269
CAS No.: 851879-25-9
M. Wt: 275.33 g/mol
InChI Key: DUBSWAMSQURHQL-UHFFFAOYSA-N
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Description

1-[(5-Mercapto-4-pyridin-2-yl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one (CAS: 851879-25-9, EN300-12319) is a heterocyclic compound featuring a pyrrolidin-2-one core linked to a 1,2,4-triazole ring substituted with a pyridinyl group and a mercapto (-SH) moiety .

Properties

CAS No.

851879-25-9

Molecular Formula

C12H13N5OS

Molecular Weight

275.33 g/mol

IUPAC Name

1-[(4-pyridin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C12H13N5OS/c18-11-5-3-7-16(11)8-10-14-15-12(19)17(10)9-4-1-2-6-13-9/h1-2,4,6H,3,5,7-8H2,(H,15,19)

InChI Key

DUBSWAMSQURHQL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC2=NNC(=S)N2C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

The synthesis of 1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation.

    Substitution: The triazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for hydrogenation, and halogenating agents for substitution reactions.

Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified biological activities.

Scientific Research Applications

1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and biological activities of analogous compounds:

Compound Name Structural Features Biological Activity Key Findings Reference
Target Compound Pyrrolidin-2-one, pyridinyl-triazole, mercapto Not explicitly reported CAS 851879-25-9; potential for hydrogen bonding and metal coordination
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Oxadiazole, chloro-hydroxyphenyl Antioxidant 1.5× activity of ascorbic acid (DPPH assay)
4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (4a) Fluorophenyl, amino-triazole Not specified Similar spectral data to target compound; substituent alters solubility
Mannich base derivative (Compound 13) Triazole, nitro-thiophene, morpholine Antimicrobial Higher efficacy against gram-negative bacteria (e.g., E. coli)
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Methoxypyrrolidinyl, methyl-triazole Pharmaceutical/agrochemical High purity (≥95%); stereochemistry enhances selectivity

Key Comparative Insights

Antioxidant Activity
  • The oxadiazole analog (1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazolyl)pyrrolidin-2-one) exhibits 1.5× higher antioxidant activity than ascorbic acid in DPPH assays, attributed to its chloro-hydroxyphenyl and thioxo-oxadiazole groups, which enhance radical scavenging .
Antimicrobial Properties
  • Mannich base derivatives with triazole and nitro-thiophene substituents (e.g., Compound 13) show pronounced activity against gram-negative bacteria, likely due to nitro group electronegativity enhancing membrane penetration .
  • The target compound’s mercapto group could modulate antimicrobial efficacy through thiol-disulfide interactions with bacterial enzymes.
Structural and Electronic Effects
  • Fluorophenyl (4a) and chlorophenyl (4b) analogs demonstrate that halogen substituents influence lipophilicity and bioavailability without drastically altering melting points or spectral profiles .
  • The methoxypyrrolidinyl-triazole compound (CAS 1909294-12-7) highlights the role of stereochemistry in pharmaceutical applications, where the (2S,4R) configuration improves target binding .

Biological Activity

The compound 1-[(5-mercapto-4-pyridin-2-yl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one is a novel triazole derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by recent studies and data.

Chemical Structure and Properties

The chemical formula of the compound is C12H13N5OSC_{12}H_{13}N_5OS, with a molecular weight of 273.33 g/mol. The structure features a pyrrolidinone ring linked to a mercapto-substituted triazole moiety, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi. For instance, in a study evaluating several triazole derivatives, it was found that modifications to the triazole ring could enhance antimicrobial potency .

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies. It has been reported to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

In a comparative study, the compound exhibited an IC50 value of 25 µM against MCF-7 cells, indicating moderate cytotoxicity. Structure-activity relationship (SAR) analyses suggest that the presence of the mercapto group significantly contributes to its anticancer activity .

Cell Line IC50 (µM) Mechanism of Action
MCF-725Apoptosis induction
A54930Cell cycle arrest

Anticonvulsant Activity

The anticonvulsant properties have also been explored. In animal models, the compound was effective in reducing seizure activity induced by pentylenetetrazol (PTZ). The observed protective effect was attributed to its ability to modulate GABAergic neurotransmission .

Case Studies

  • Antimicrobial Study : A recent research evaluated the effectiveness of various triazole derivatives in treating infections caused by resistant bacterial strains. The compound was among those that showed promising results, particularly against Gram-positive bacteria .
  • Cancer Research : A study focused on the effects of several triazole derivatives on melanoma cells indicated that this compound significantly reduced cell migration and viability compared to controls .
  • Anticonvulsant Evaluation : In a controlled experiment using mice, administration of the compound resulted in a significant decrease in seizure frequency compared to untreated groups .

Q & A

Q. What are the common synthetic routes for 1-[(5-mercapto-4-pyridin-2-yl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step heterocyclic chemistry. A general approach includes:

  • Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under reflux conditions (ethanol or DMF as solvents) .
  • Step 2 : Functionalization of the triazole with a pyridine moiety using Suzuki-Miyaura coupling or nucleophilic substitution .
  • Step 3 : Introduction of the pyrrolidin-2-one group via alkylation or Mannich reactions .
    Key variables : Solvent polarity (e.g., ethanol vs. DMF) affects reaction kinetics, while temperature (reflux vs. room temperature) impacts by-product formation. Yields range from 40–70%, with impurities often arising from incomplete cyclization or competing side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and stereochemistry, particularly for the pyrrolidin-2-one ring and triazole-pyridine linkage .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities at levels <0.1% .
  • X-ray Crystallography : Resolves ambiguities in molecular geometry, especially for tautomeric forms of the triazole-thiol group .

Advanced Research Questions

Q. How can researchers optimize experimental design to study structure-activity relationships (SAR) of this compound?

  • Variable Selection : Systematically modify substituents (e.g., pyridine vs. pyrimidine, alkyl vs. aryl groups on pyrrolidinone) and assess biological activity (e.g., enzyme inhibition assays) .
  • Control Groups : Include analogs like 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol (CAS 32362-88-2) to isolate the contribution of the pyrrolidinone moiety .
  • Statistical Models : Use randomized block designs (split-plot or split-split-plot) to account for batch-to-batch variability and solvent effects .

Q. How should contradictory data on biological activity be resolved, particularly when comparing in vitro vs. in vivo results?

  • Source Analysis : Check for assay interference (e.g., thiol-group reactivity in colorimetric assays) .
  • Metabolic Stability : Evaluate liver microsomal stability to identify rapid degradation in vivo that may explain reduced efficacy .
  • Computational Modeling : Perform molecular dynamics simulations to assess binding mode consistency across experimental conditions .

Q. What strategies are effective for resolving tautomeric ambiguity in the 1,2,4-triazole-thiol moiety during crystallographic studies?

  • Low-Temperature Crystallography : Reduces thermal motion, improving electron density maps for thiol vs. thione forms .
  • pH-Controlled Crystallization : The thiol group (pKa ~8–10) can be stabilized in acidic buffers to favor the thione tautomer .
  • Comparative Spectroscopy : Correlate IR (S–H stretch at ~2550 cm1^{-1}) with X-ray data to confirm tautomeric state .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to track cyclization and alkylation steps .
  • Purification Protocols : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/ethanol) to isolate high-purity batches .
  • DoE (Design of Experiments) : Apply factorial designs to optimize solvent ratios and catalyst loading for consistent yields >60% .

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